molecular formula C12H16ClNO2 B13483827 Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride

Cat. No.: B13483827
M. Wt: 241.71 g/mol
InChI Key: DZGMCACWDVHALB-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is a tetrahydroisoquinoline (THIQ) derivative characterized by an ethyl ester group at position 4 and a hydrochloride salt. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 255.74 g/mol . The compound’s CAS number is 1841081-68-2, and it is primarily utilized in pharmaceutical research and chemical synthesis . Structural features include a bicyclic core (benzene fused to a nitrogen-containing heterocycle), which is common in bioactive molecules targeting neurological receptors or enzymes .

This contrasts with structurally similar compounds that exhibit defined toxicity profiles (e.g., acute oral toxicity, skin irritation) .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11;/h3-6,11,13H,2,7-8H2,1H3;1H

InChI Key

DZGMCACWDVHALB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC2=CC=CC=C12.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives . This reaction involves the condensation of an aldehyde with an amine, followed by cyclization. The reaction conditions often include the use of acidic catalysts and solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity . The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinolones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors . The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Key Observations:

tert-Butyl esters (e.g., CAS 82586-60-5) introduce steric bulk, which may stabilize intermediates in synthetic pathways .

Substitution Patterns :

  • Methoxy or dimethyl substituents (e.g., 6d) can modulate electronic effects and receptor binding affinity, as seen in CNS-targeting analogs .
  • Positional isomerism (e.g., methyl ester at position 7 vs. 4) alters molecular geometry and biological interactions .

Safety Profiles :

  • The target compound lacks detailed hazard classifications, unlike its methyl-substituted analog (CAS 1203682-99-8), which has documented acute toxicity and irritation risks .

Pharmacological Potential

  • THIQ scaffolds are explored for their affinity to opioid, dopamine, and serotonin receptors. Substitutions at positions 3, 4, or 7 influence selectivity .
  • Ethyl ester derivatives may serve as prodrugs, with ester hydrolysis in vivo releasing active carboxylic acids .

Biological Activity

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride (Et-THIQ-4-COOH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and various therapeutic potentials.

Chemical Structure and Properties

This compound has the molecular formula C12H15NO2C_{12}H_{15}NO_2 and a molecular weight of approximately 205.257 g/mol. The compound features a tetrahydroisoquinoline core structure that is pivotal for its biological interactions.

Property Details
Molecular FormulaC12H15NO2
Molecular Weight205.257 g/mol
StructureTetrahydroisoquinoline core

Antioxidant Activity

Research indicates that Et-THIQ-4-COOH exhibits significant antioxidant properties , which can be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Anticancer Activity

Numerous studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives, including Et-THIQ-4-COOH. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound's anticancer effects are primarily mediated through the inhibition of anti-apoptotic proteins such as Bcl-2, leading to enhanced apoptosis in cancer cells .

Case Study: Apoptosis Induction

In one study, active derivatives of tetrahydroisoquinoline were found to induce apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner. The lead compound demonstrated a Ki value of 5.2 µM against Bcl-2 protein .

Antibacterial Activity

Et-THIQ-4-COOH also demonstrates antibacterial properties against various pathogens. Its effectiveness is comparable to standard antibiotics, showing minimum inhibitory concentrations (MIC) within the range of 40 to 50 µg/mL against organisms like E. faecalis and K. pneumoniae .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects , which may be beneficial in treating conditions characterized by chronic inflammation. Studies have shown that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Structure-Activity Relationship (SAR)

Understanding the SAR of Et-THIQ-4-COOH is essential for optimizing its biological activity. Modifications at specific positions on the tetrahydroisoquinoline scaffold can significantly alter its pharmacological properties.

Modification Effect
Carboxylate Group PositionAlters binding affinity to target proteins
Hydroxyl Group AdditionEnhances solubility and bioavailability

Q & A

Q. What are the standard synthetic routes for Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride, and what are the critical reaction parameters?

The synthesis typically involves cyclization of β-phenethylamine derivatives. A common method is the Pictet-Spengler reaction, where phenethylamine reacts with an aldehyde under acidic conditions (e.g., BF₃·Et₂O) to form the tetrahydroisoquinoline core . Subsequent esterification and hydrochloride salt formation yield the final product. Critical parameters include catalyst choice, reaction temperature (optimized between 60–80°C), and solvent polarity, which influence yield and purity . Purification via silica gel chromatography (ethyl acetate/hexane gradients) is standard .

Q. How is the compound characterized analytically, and what techniques validate its structural integrity?

Structural confirmation relies on ¹H/¹³C NMR to verify the tetrahydroisoquinoline scaffold and ester moiety. For example, the ethyl ester group appears as a triplet at ~1.2–1.4 ppm (CH₃) and a quartet at ~4.1–4.3 ppm (CH₂) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₆ClNO₂ at 257.71 g/mol) . HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability?

Scalability challenges include maintaining regioselectivity and minimizing side reactions. Design of Experiments (DoE) can optimize variables:

  • Catalyst loading : BF₃·Et₂O at 10–15 mol% balances efficiency and cost .
  • Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization but require careful removal during workup .
  • Temperature gradients : Stepwise heating (e.g., 60°C for cyclization, 25°C for esterification) improves control . Pilot-scale trials should prioritize continuous flow chemistry to reduce batch variability .

Q. How should contradictory bioactivity data (e.g., neuroprotective vs. toxic effects) be resolved?

Discrepancies often arise from dosage-dependent effects or impurity profiles. For example, low doses (≤10 mg/kg in rodents) may show neuroprotection via metabolic pathway modulation, while high doses (>50 mg/kg) induce toxicity due to off-target interactions . Mitigation strategies include:

  • Metabolite profiling (LC-MS/MS) to identify degradants.
  • Receptor binding assays (e.g., σ-1 receptor affinity) to clarify mechanistic pathways .
  • Replicating studies with strictly controlled purity (e.g., excluding trace solvents like DMF) .

Q. What structural modifications enhance target selectivity in tetrahydroisoquinoline derivatives?

Key modifications include:

  • Substitution at C-4 : Electron-withdrawing groups (e.g., Cl) improve metabolic stability .
  • Ester replacement : Converting the ethyl ester to amides or carbamates alters pharmacokinetics (e.g., logP, half-life) .
  • N-Alkylation : Methyl or benzyl groups at the nitrogen influence blood-brain barrier penetration . Computational docking (AutoDock Vina) and QSAR models can prioritize analogs for synthesis .

Q. What protocols ensure compound stability during long-term storage and in vitro assays?

Stability is pH- and temperature-sensitive. Recommended practices:

  • Storage : –20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis .
  • In vitro use : Prepare fresh solutions in PBS (pH 7.4) and avoid freeze-thaw cycles.
  • Degradation monitoring : Monthly HPLC checks for ester hydrolysis (retention time shifts) .

Q. How do researchers design in vivo studies to evaluate neuropharmacological potential?

Rodent models (e.g., MPTP-induced Parkinsonism) assess neuroprotection. Key parameters:

  • Dosing : Intraperitoneal administration (5–20 mg/kg, bid) for 14 days .
  • Endpoints : Rotarod performance, dopamine levels (HPLC-ECD), and microglial activation (Iba-1 immunohistochemistry) .
  • PK/PD : Plasma half-life (t₁/₂ ~2–4 hrs) and brain-to-plasma ratio (≥0.3 required for CNS activity) .

Q. What safety precautions are critical when handling this compound in the lab?

While specific toxicity data is limited, general precautions for tetrahydroisoquinolines apply:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing and synthesis.
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

Q. What enzymatic pathways or molecular targets are implicated in its mechanism of action?

Preliminary data suggest interactions with:

  • Monoamine oxidases (MAO-B) : Inhibition reduces neurotoxic metabolite accumulation .
  • AMPK pathway : Activation enhances glucose uptake in hepatocytes, indicating antidiabetic potential .
  • GABAA receptors : Allosteric modulation at β-subunits may explain anxiolytic effects in zebrafish models .

Q. How can industrial-scale production be adapted from laboratory synthesis?

Scaling requires:

  • Flow chemistry : Continuous cyclization reduces reaction time from hours to minutes .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling .
  • Quality control : PAT (Process Analytical Technology) tools like inline FTIR monitor reaction progress .

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